molecular formula C7H6N4O2 B13554392 2-Azido-4-methyl-1-nitrobenzene

2-Azido-4-methyl-1-nitrobenzene

Cat. No.: B13554392
M. Wt: 178.15 g/mol
InChI Key: PFYMIFPQSVJJRM-UHFFFAOYSA-N
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Description

2-Azido-4-methyl-1-nitrobenzene, also known as N-(4-methyl-2-nitrophenyl)azide, is an organic compound with the molecular formula C7H6N4O2. This compound is part of the broader class of nitro compounds, which are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom. Nitro compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 2-Azido-4-methyl-1-nitrobenzene typically involves the nitration of 4-methylphenyl azide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring . Industrial production methods may involve similar nitration processes but on a larger scale, with careful control of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Azido-4-methyl-1-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, and alkynes for cycloaddition reactions. Major products formed from these reactions include amino derivatives and triazole compounds.

Mechanism of Action

The mechanism of action of 2-Azido-4-methyl-1-nitrobenzene involves its ability to undergo various chemical transformations. The azido group can participate in cycloaddition reactions, forming stable triazole rings that can interact with biological targets. The nitro group can be reduced to an amino group, which can further participate in various biochemical pathways. These transformations enable the compound to exert its effects through interactions with molecular targets and pathways involved in biological processes .

Comparison with Similar Compounds

2-Azido-4-methyl-1-nitrobenzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-azido-4-methyl-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-5-2-3-7(11(12)13)6(4-5)9-10-8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYMIFPQSVJJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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